(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the stability of the Fmoc group and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Major Products Formed
Fmoc Removal: The major product is the free amino acid.
Peptide Coupling: The major product is the peptide bond formed between the amino acid and another amino acid or peptide.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in the synthesis of peptides that require enhanced stability and resistance to degradation .
Properties
Molecular Formula |
C25H18F5NO4 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-19-16(20(27)22(29)23(30)21(19)28)9-10-18(24(32)33)31-25(34)35-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17-18H,9-11H2,(H,31,34)(H,32,33)/t18-/m0/s1 |
InChI Key |
ADVWUSYRLJIBFA-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
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